molecular formula C19H23NO4S B4595330 2-(propan-2-yloxy)ethyl 3-methyl-4-oxo-6-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

2-(propan-2-yloxy)ethyl 3-methyl-4-oxo-6-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Cat. No.: B4595330
M. Wt: 361.5 g/mol
InChI Key: OWZHLIBFOMSIBC-UHFFFAOYSA-N
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Description

2-(propan-2-yloxy)ethyl 3-methyl-4-oxo-6-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C19H23NO4S and its molecular weight is 361.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-isopropoxyethyl 3-methyl-4-oxo-6-(2-thienyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is 361.13477939 g/mol and the complexity rating of the compound is 498. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis Techniques : Innovative synthesis techniques for compounds with complex structures similar to the query compound have been developed. For example, the synthesis of pyrimido[4,5-b]indoles and diethyl 4-hydroxyquinoline-2,3-dicarboxylate from ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate showcases the versatility of intramolecular cyclizations and the utility of such compounds in synthesizing diverse molecular frameworks (Kaptı, Dengiz, & Balci, 2016).

  • Chemical Reactions and Products : Research into the nitration of thiophene-carboxylate derivatives and the subsequent chemistry of the products illustrates the reactivity of thiophene-containing compounds, potentially leading to novel synthetic pathways and molecules with unique properties (Barker, Huddleston, Wood, & Burkitt, 2001).

  • Conformationally Constrained Tryptophan Derivatives : The creation of conformationally constrained tryptophan derivatives for peptide and peptoid conformation elucidation studies demonstrates the compound's relevance in biochemistry and pharmacology. Such research underscores the importance of structurally unique indole derivatives in understanding peptide structure and function (Horwell, Nichols, Ratcliffe, & Roberts, 1994).

  • Biological Activity : The exploration of indolo[3,2-C]isoquinoline derivatives for their biological activities reflects ongoing interest in indole-based compounds in drug discovery and development. Such studies are crucial for identifying new therapeutic agents and understanding their mechanisms of action (Sharma, 2017).

Properties

IUPAC Name

2-propan-2-yloxyethyl 3-methyl-4-oxo-6-thiophen-2-yl-1,5,6,7-tetrahydroindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4S/c1-11(2)23-6-7-24-19(22)18-12(3)17-14(20-18)9-13(10-15(17)21)16-5-4-8-25-16/h4-5,8,11,13,20H,6-7,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWZHLIBFOMSIBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C(=O)CC(C2)C3=CC=CS3)C(=O)OCCOC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(propan-2-yloxy)ethyl 3-methyl-4-oxo-6-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Reactant of Route 2
2-(propan-2-yloxy)ethyl 3-methyl-4-oxo-6-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Reactant of Route 3
Reactant of Route 3
2-(propan-2-yloxy)ethyl 3-methyl-4-oxo-6-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Reactant of Route 4
Reactant of Route 4
2-(propan-2-yloxy)ethyl 3-methyl-4-oxo-6-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Reactant of Route 5
Reactant of Route 5
2-(propan-2-yloxy)ethyl 3-methyl-4-oxo-6-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Reactant of Route 6
Reactant of Route 6
2-(propan-2-yloxy)ethyl 3-methyl-4-oxo-6-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

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